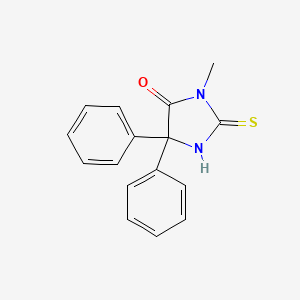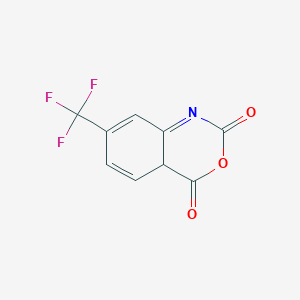
3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidine-2-thiones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thione group in the compound can interact with various enzymes and proteins, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine-2-thiones such as:
Uniqueness
3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups at the 5-position enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
21083-48-7 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-methyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) |
InChI Key |
GYFYPJIIBZWYRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)




![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)

![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)





